Cas no 15451-40-8 (4-cyclopropylbutan-2-ol)

4-cyclopropylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropylbutan-2-ol
- AKOS013838349
- 15451-40-8
- SCHEMBL5470743
- EN300-1244813
-
- インチ: 1S/C7H14O/c1-6(8)2-3-7-4-5-7/h6-8H,2-5H2,1H3
- InChIKey: WRDVFDUREQOBJX-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCC1CC1
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 66.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-cyclopropylbutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1244813-10.0g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 10g |
$4360.0 | 2023-06-08 | ||
Enamine | EN300-1244813-1.0g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 1g |
$1014.0 | 2023-06-08 | ||
Enamine | EN300-1244813-500mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 500mg |
$535.0 | 2023-10-02 | ||
Enamine | EN300-1244813-50mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 50mg |
$468.0 | 2023-10-02 | ||
Enamine | EN300-1244813-5000mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 5000mg |
$1614.0 | 2023-10-02 | ||
Enamine | EN300-1244813-0.1g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 0.1g |
$892.0 | 2023-06-08 | ||
Enamine | EN300-1244813-0.05g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 0.05g |
$851.0 | 2023-06-08 | ||
Enamine | EN300-1244813-0.25g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 0.25g |
$933.0 | 2023-06-08 | ||
Enamine | EN300-1244813-5.0g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-1244813-1000mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 1000mg |
$557.0 | 2023-10-02 |
4-cyclopropylbutan-2-ol 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
4-cyclopropylbutan-2-olに関する追加情報
Exploring the Properties and Applications of 4-Cyclopropylbutan-2-ol (CAS No. 15451-40-8)
4-Cyclopropylbutan-2-ol (CAS No. 15451-40-8) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and fragrance development. This secondary alcohol, characterized by its cyclopropyl substituent, exhibits unique structural features that make it valuable for various industrial and research applications. In recent years, the demand for specialized intermediates like 4-cyclopropylbutan-2-ol has surged, driven by advancements in drug discovery and sustainable chemistry.
One of the most intriguing aspects of 4-cyclopropylbutan-2-ol is its role as a building block in organic synthesis. The cyclopropyl group introduces steric and electronic effects that can influence the reactivity of the molecule, making it a preferred choice for constructing complex architectures. Researchers often explore its potential in asymmetric synthesis, where the chiral center at the second carbon atom opens doors to enantioselective transformations. This aligns with the growing trend of green chemistry, as scientists seek eco-friendly pathways to high-value compounds.
In the pharmaceutical industry, 4-cyclopropylbutan-2-ol has been investigated as a precursor for bioactive molecules. Its structure shares similarities with fragments found in natural products and therapeutic agents, sparking interest in its derivatization. For instance, modifications of the hydroxyl group can lead to esters or ethers with potential pharmacological activity. This ties into the broader search for novel drug candidates, a topic frequently queried in scientific databases and AI-driven research platforms.
The fragrance and flavor industry also benefits from 4-cyclopropylbutan-2-ol. Its balanced hydrophobicity and moderate volatility make it suitable for designing aromatic compounds with long-lasting profiles. Consumers increasingly favor sustainable fragrances, and this compound’s synthetic accessibility positions it as a candidate for meeting such demands. Online searches for “green alternatives to traditional perfumes” reflect this shift, highlighting the need for innovative ingredients like 4-cyclopropylbutan-2-ol.
From a technical perspective, the physical properties of 4-cyclopropylbutan-2-ol—such as its boiling point, solubility, and stability—are critical for its handling and application. Analytical techniques like GC-MS and NMR spectroscopy are commonly employed to characterize its purity and structure, addressing another frequent query among chemists: “How to analyze cyclopropyl-containing alcohols?”. These methods ensure the compound meets the stringent standards required for high-end applications.
Looking ahead, the potential of 4-cyclopropylbutan-2-ol extends to emerging fields like material science. Its incorporation into polymers or coatings could impart desirable properties such as rigidity or thermal resistance, topics gaining traction in nanotechnology forums. As industries prioritize multifunctional materials, the adaptability of this compound positions it as a promising candidate for future innovations.
In summary, 4-cyclopropylbutan-2-ol (CAS No. 15451-40-8) exemplifies the intersection of fundamental chemistry and applied science. Its relevance to drug development, sustainable manufacturing, and fragrance design underscores its importance in contemporary research. For professionals seeking specialty chemicals or exploring structure-activity relationships, this compound offers a compelling case study in molecular versatility.
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